Malonic bis[N'-(9-anthrylmethylene)hydrazide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of anthracene groups, which are known for their photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE is primarily based on its ability to interact with biological molecules through its hydrazide groups. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. Additionally, the anthracene moieties can participate in photophysical processes, such as fluorescence, which can be utilized in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
N’1,N’3-Dimethyl-N’1,N’3-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its ability to induce oxidative stress in cancer cells.
N’1,N’3-Bis(4-methoxybenzylidene)propanedihydrazide: Used in various chemical applications.
Uniqueness
N’1,N’3-BIS[(E)-(ANTHRACEN-9-YL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to its anthracene moieties, which impart distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or other optical characteristics.
Properties
Molecular Formula |
C33H24N4O2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-anthracen-9-ylmethylideneamino]propanediamide |
InChI |
InChI=1S/C33H24N4O2/c38-32(36-34-20-30-26-13-5-1-9-22(26)17-23-10-2-6-14-27(23)30)19-33(39)37-35-21-31-28-15-7-3-11-24(28)18-25-12-4-8-16-29(25)31/h1-18,20-21H,19H2,(H,36,38)(H,37,39)/b34-20+,35-21+ |
InChI Key |
ZHLKROOMVOPRSJ-VQGAUUQYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C3C(=CC2=C1)C=CC=C3)/C=N/NC(=O)CC(=O)N/N=C/C4=C5C(=CC6=CC=CC=C46)C=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.